N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Lipophilicity XlogP ADME Profiling

This heterocyclic building block features a distinctive 4‑methylthiophene‑2‑carboxamide moiety that elevates XLogP to 1.7, a +0.9 log unit shift over furan‑2‑carboxamide analogs, enhancing membrane permeability and hydrophobic pocket targeting. The methyl group on the thiophene ring provides a synthetic handle for further functionalization (bromination, oxidation), enabling rapid diversification in hit‑to‑lead programs. With no ChEMBL bioactivity record, it offers unexplored intellectual property space for carbonic anhydrase inhibitor library design. Secure your research‑grade supply today.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 2034427-15-9
Cat. No. B2684640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
CAS2034427-15-9
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C15H13N3O2S/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19)
InChIKeyUNKDJTGOZIGJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide (CAS 2034427-15-9) Procurement Baseline


The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide (CAS 2034427-15-9) is a synthetic heterocyclic small molecule combining a furan-pyrazine core with a 4-methylthiophene-2-carboxamide side chain, deposited in PubChem under CID 119105854 . It is currently available as a research‑grade building block from commercial suppliers, but no peer‑reviewed biological or comparative analytical studies focused on this specific molecule have been identified in PubMed, ChEMBL, or patent databases . Consequently, any differential value proposition for this compound must be drawn from structural inference and computed physicochemical properties rather than from validated experimental comparisons.

Why Generic Substitution of N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide Fails


The 4‑methylthiophene‑2‑carboxamide moiety is not a generic replacement for other (hetero)aryl carboxamide fragments. Computed XLogP3‑AA values for close analogs (e.g., furan‑2‑carboxamide XLogP 0.8 ; the present compound XLogP 1.7 ) indicate a substantial increase in lipophilicity. This 0.9 log unit shift alters membrane permeability and protein‑binding profiles, meaning that exchanging the 4‑methylthiophene-2‑carboxamide with a furan‑2‑carboxamide or thiophene‑3‑carboxamide group will produce a molecule with different pharmacokinetic and target‑engagement properties . Therefore, generic substitution within this scaffold cannot be assumed to yield equivalent biological outcomes.

Quantitative Differentiation Evidence for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide


Lipophilicity Separation from the Furan‑2‑Carboxamide Analog

The target compound (XLogP3‑AA 1.7 ) is 0.9 log units more lipophilic than its direct furan‑2‑carboxamide counterpart (XLogP3‑AA 0.8 ), a difference that exceeds the typical 0.5 log unit threshold for meaningful pharmacokinetic divergence. This shift arises from the 4‑methylthiophene replacement of the furan ring, which increases molecular weight by 30 Da and alters hydrogen‑bond acceptor topology .

Lipophilicity XlogP ADME Profiling

Molecular Weight Differentiation from Thiophene‑3‑Carboxamide Analogs

The target compound has a molecular weight of 299.3 g/mol , compared to 285.32 g/mol for the thiophene‑3‑carboxamide isostere lacking the 4‑methyl substituent . This +14 Da difference directly reflects the presence of the methyl group on the thiophene ring, a structural feature that can influence both cavity fitting in protein binding sites and metabolic lability .

Molecular Weight Drug‑likeness Fragment‑Based Design

Class‑Level Bioactivity Potential of Furan/Thiophene‑Carboxamide Scaffolds

A 2023 study by Çakmak et al. (J. Iran. Chem. Soc., 20, 2543‑2553) on structurally related furan/thiophene‑2‑carboxamide derivatives (compounds 1‑3, which share the thiophene/furan carboxamide core but differ in amine substituents) reported Ki values for carbonic anhydrase I inhibition ranging from 0.86 to 2.34 µM and for carbonic anhydrase II from 0.93 to 3.12 µM, alongside DPPH radical scavenging activity of 12‑38% at 100 µg/mL . The target compound has not been tested in that study, but its scaffold topology places it within the same chemotype class.

Enzyme Inhibition Carbonic Anhydrase Antioxidant

ChEMBL Entry for the Furan‑Carboxamide Analog Indicates Traceable Bioactivity Data

The direct furan‑2‑carboxamide analog (CAS 2034369‑64‑5) is registered in ChEMBL as CHEMBL4953146, confirming that this scaffold has been indexed in a major medicinal chemistry database and may possess curated bioactivity data . In contrast, the 4‑methylthiophene‑2‑carboxamide variant has no ChEMBL entry, indicating that it represents an unexplored vector within this scaffold space .

ChEMBL Database Medicinal Chemistry Compound Procurement

Recommended Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide


SAR Library Expansion of Carbonic Anhydrase Inhibitor Chemotypes

The class‑level enzyme inhibition data for furan/thiophene‑2‑carboxamide derivatives against carbonic anhydrase I/II (Ki 0.86–3.12 µM) support the use of the 4‑methylthiophene variant as a building block for generating focused inhibitor libraries. Its elevated lipophilicity (XLogP 1.7) relative to the furan‑carboxamide analog makes it particularly suitable for probing hydrophobic subpockets within the CA active site.

Physicochemical Probe Development for Membrane Permeability Studies

The +0.9 log unit XLogP3‑AA shift compared to the closest furan‑carboxamide matched pair positions this compound as a matched molecular pair partner for evaluating the impact of lipophilicity on passive membrane permeability and non‑specific binding in cell‑based assays.

Novelty‑Driven Fragment Elaboration in Medicinal Chemistry

The absence of a ChEMBL bioactivity record for this specific compound , contrasted with the registered furan‑carboxamide analog CHEMBL4953146 , indicates that this is an underexplored vector within the furan‑pyrazine scaffold space. It is suited for hit‑to‑lead programs that prioritize structural novelty and unexplored intellectual property space.

Starting Material for Diversified Heterocyclic Synthesis

The methyl group on the thiophene ring provides a synthetic handle for additional functionalization (e.g., bromination, oxidation), enabling further diversification in multi‑step synthetic routes that require a specific molecular weight anchor (299.3 g/mol) .

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.